3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid
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Overview
Description
“3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid” is a complex organic compound. It contains a methylthio group attached to a phenyl ring, which is further attached to a 5-oxovaleric acid moiety. The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic structures of its functional groups, including the aromatic phenyl ring, the methylthio group, and the 5-oxovaleric acid moiety .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the phenyl ring could participate in electrophilic aromatic substitution reactions, while the carboxylic acid group could undergo reactions such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar phenyl ring .
Scientific Research Applications
Metabolomics and Endocrine Signaling
3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid plays a role in metabolomics, particularly in the context of brown and beige adipose tissue. These tissues, functioning as distinct endocrine organs, synthesize and secrete various small molecule metabokines, including 3-methyl-2-oxovaleric acid. This metabolite is involved in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes, impacting systemic energy expenditure and metabolism (Whitehead et al., 2021).
Analytical Methodologies
The compound is also relevant in analytical chemistry. For instance, an analytical method utilizing tandem mass spectrometry was reported for accurate determination and identification of α-keto acids, including 3-methyl-2-oxovaleric acid, in pork meat and Iberian ham (Hidalgo et al., 2013). This underscores its importance in food chemistry and the study of meat products.
Biochemical and Medical Research
In medical research, the study of urinary acidic metabolites from patients with methylmalonic aciduria identified 2-methyl-3-oxovaleric acid as a key metabolite. This finding contributes to understanding the metabolic pathways and implications in conditions like methylmalonic aciduria and propionic acidemia (Kuhara & Matsumoto, 1980).
Organic Chemistry and Synthesis
The compound's derivatives are used in various organic synthesis processes. For example, studies on the synthesis of 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol demonstrate the importance of 3-methyl-2-oxovaleric acid in multi-step organic synthesis, indicating its utility in creating complex organic compounds (Wang Ya, 2004).
Environmental and Ecological Research
In environmental studies, the metabolism of biphenyl by Pseudomonas putida was explored, and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, a product of 2,3-dihydroxybiphenyl degradation, was identified. This indicates a role for similar compounds in the biodegradation of environmental pollutants (Catelani et al., 1973).
Future Directions
properties
IUPAC Name |
3-methyl-5-(2-methylsulfanylphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-9(8-13(15)16)7-11(14)10-5-3-4-6-12(10)17-2/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBYDXKJNMIROM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1SC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226661 |
Source
|
Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(2-(methylthio)phenyl)-5-oxovaleric acid | |
CAS RN |
951892-86-7 |
Source
|
Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Methyl-2-(methylthio)-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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